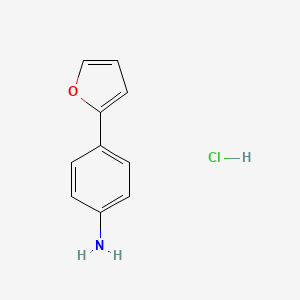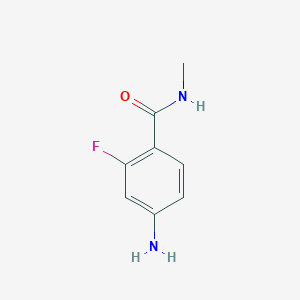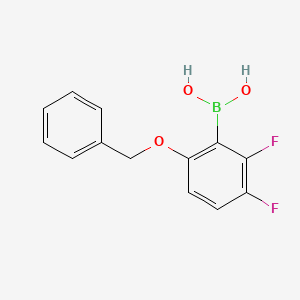
2,3-Difluoro-6-benzyloxyphenylboronic acid
Übersicht
Beschreibung
“2,3-Difluoro-6-benzyloxyphenylboronic acid” is a boronic acid derivative. It is an indispensable entity within the biomedical realm. This compound governs a pivotal sphere in pioneering therapeutic interventions targeting an extensive array of afflictions spanning cancerous proliferation to viral infestations .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Difluoro-6-benzyloxyphenylboronic acid” are not available, boronic acids are generally known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“2,3-Difluoro-6-benzyloxyphenylboronic acid” is used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Methods of Application or Experimental Procedures
The process involves the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters using a radical approach. This is paired with a Matteson–CH2– homologation .
Results or Outcomes
The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
2. Suzuki–Miyaura Coupling
Summary of the Application
“2,3-Difluoro-6-benzyloxyphenylboronic acid” can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Methods of Application or Experimental Procedures
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
3. Hydrolysis of Phenylboronic Pinacol Esters
Summary of the Application
“2,3-Difluoro-6-benzyloxyphenylboronic acid” can be used in the hydrolysis of phenylboronic pinacol esters. These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Methods of Application or Experimental Procedures
The hydrolysis process involves the reaction of phenylboronic pinacol esters with water. The kinetics of this reaction is dependent on the substituents in the aromatic ring .
Results or Outcomes
The hydrolysis of phenylboronic pinacol esters provides a method for the preparation of boron-containing compounds, which are useful in the development of new drugs and drug delivery devices .
4. Preparation of Organoboron Compounds
Summary of the Application
“2,3-Difluoro-6-benzyloxyphenylboronic acid” can be used in the preparation of organoboron compounds, which are highly valuable building blocks in organic synthesis .
Methods of Application or Experimental Procedures
The preparation of organoboron compounds involves various borylation approaches, including the prominent asymmetric hydroboration reaction .
Results or Outcomes
The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
5. Boron-Carriers for Neutron Capture Therapy
Summary of the Application
“2,3-Difluoro-6-benzyloxyphenylboronic acid” can be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Methods of Application or Experimental Procedures
The process involves the hydrolysis of phenylboronic pinacol esters. The kinetics of this reaction is dependent on the substituents in the aromatic ring .
6. Preparation of Boron-Carriers for Suzuki–Miyaura Coupling
Summary of the Application
“2,3-Difluoro-6-benzyloxyphenylboronic acid” can be used in the preparation of boron-carriers for Suzuki–Miyaura coupling .
Methods of Application or Experimental Procedures
The process involves the preparation of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Results or Outcomes
The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Eigenschaften
IUPAC Name |
(2,3-difluoro-6-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVNSQQTZBWDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-benzyloxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



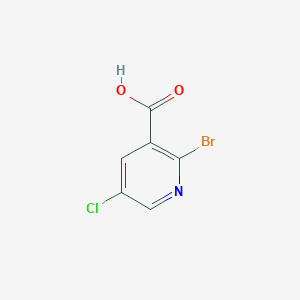
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
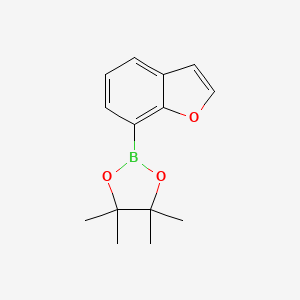
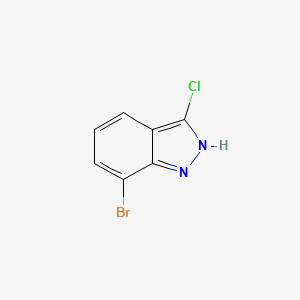
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
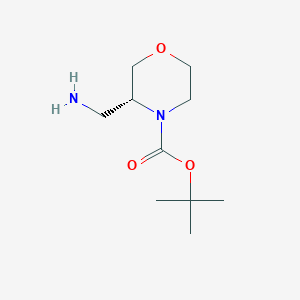
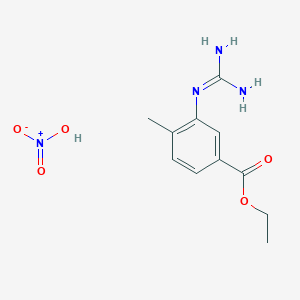
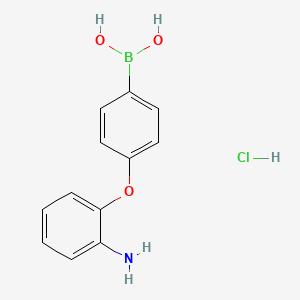
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
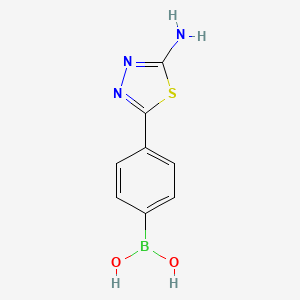
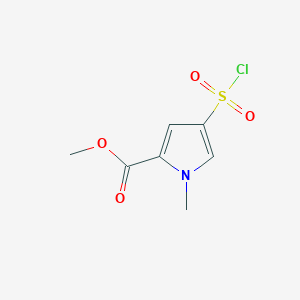
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
